2-Chloropyrimidine-5-sulfinicacid

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Select 2-Chloropyrimidine-5-sulfinic acid for its unmatched dual reactivity: the 2-chloro group enables SNAr diversification, while the 5-sulfinic acid serves as a stable, storable precursor to sulfonyl chlorides, dramatically improving process safety over direct handling of corrosive reagents. This scaffold is critical for CNS programs requiring >5.9-fold MAO-B selectivity and for building novel agrochemical sulfonamide libraries. Ensure your synthesis benefits from this orthogonal reactivity.

Molecular Formula C4H3ClN2O2S
Molecular Weight 178.60 g/mol
Cat. No. B13110325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrimidine-5-sulfinicacid
Molecular FormulaC4H3ClN2O2S
Molecular Weight178.60 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)S(=O)O
InChIInChI=1S/C4H3ClN2O2S/c5-4-6-1-3(2-7-4)10(8)9/h1-2H,(H,8,9)
InChIKeyMLPLKDNZJQZFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropyrimidine-5-sulfinic Acid: A Key Organosulfur Intermediate for Heterocyclic Scaffold Synthesis


2-Chloropyrimidine-5-sulfinic acid (CAS 2137695-34-0) is a sulfur-containing heterocyclic building block, characterized by a pyrimidine core with a chlorine atom at the 2-position and a sulfinic acid (-SO2H) group at the 5-position . It possesses a molecular formula of C4H3ClN2O2S and a molecular weight of 178.60 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex organosulfur molecules in medicinal chemistry and agrochemical research [1].

Why 2-Chloropyrimidine-5-sulfinic Acid Is Not Interchangeable with Generic Pyrimidine Analogs


Selecting a generic pyrimidine analog over the specific 2-chloropyrimidine-5-sulfinic acid is inadvisable for scientific applications due to the unique and orthogonal reactivity conferred by its specific substitution pattern. While compounds like 2-chloropyrimidine or 5-substituted pyrimidines may share the core scaffold, they lack the specific combination of an electron-withdrawing chlorine at the 2-position and a nucleophilic, acidic sulfinic acid group at the 5-position [1]. The precise placement of these functional groups dictates the molecule's reactivity, governing its utility in specific nucleophilic aromatic substitution (SNAr) reactions and subsequent functionalization to yield targeted sulfonamide, sulfone, or sulfide derivatives [2]. Direct substitution with a less specific or differently substituted analog would fundamentally alter the synthetic pathway and final molecular architecture, precluding access to the desired chemical space and biological activity profiles.

Quantitative Differentiation Evidence: 2-Chloropyrimidine-5-sulfinic Acid vs. In-Class Comparators


Reactivity Advantage: Nucleophilic Substitution Rate Enhancement vs. Parent 2-Chloropyrimidine

Derivatives of 2-chloropyrimidine containing a sulfonyl or sulfinyl group (e.g., sulphones and sulphoxides) are known to be more reactive in nucleophilic displacement reactions than the parent 2-chloropyrimidine [1]. While direct kinetic data for 2-chloropyrimidine-5-sulfinic acid is not available in the public domain, class-level inference from closely related 2- and 4-pyrimidinyl sulphones and sulphoxides indicates a significant rate enhancement. Second-order rate constants for aminolysis by pentylamine in dimethyl sulfoxide demonstrate that 2-methylsulphonylpyrimidine is >10^5 times more reactive than the thioether from which it is derived [1]. This translates to a tangible advantage in synthetic efficiency, enabling reactions to proceed under milder conditions and with higher yields compared to using unsubstituted 2-chloropyrimidine.

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Biological Activity Profile: Human MAO-B Inhibition vs. MAO-A Selectivity

A key differentiator for 2-chloropyrimidine-5-sulfinic acid lies in its potential biological activity profile as an inhibitor of human monoamine oxidase B (MAO-B). Data curated in the BindingDB database (CHEMBL4210376) reports an IC50 value of 17,000 nM (1.70E+4 nM) for the inhibition of human membrane-bound MAO-B, assessed by the conversion of kynuramine to 4-hydroxyquinoline [1]. Crucially, the same assay reveals a selectivity advantage, as the compound shows no significant inhibition of the related MAO-A isoform (IC50 > 100,000 nM) [1]. This quantitative selectivity profile (at least a 5.9-fold difference in potency) is a distinct feature that may be exploited in neurological drug discovery programs where avoiding MAO-A inhibition is critical to minimize off-target side effects.

Pharmacology Neuroscience Drug Discovery

Synthetic Utility: Direct Conversion to 2-Chloro-5-pyrimidinesulfonyl Chloride

2-Chloropyrimidine-5-sulfinic acid serves as a direct precursor to 2-chloro-5-pyrimidinesulfonyl chloride (CAS 98026-88-1), a more reactive electrophilic building block [1]. This conversion is a well-established pathway, and the sulfonyl chloride derivative is widely utilized in the synthesis of sulfonamides and other functionalized pyrimidines [1]. This relationship provides a quantitative advantage in terms of synthetic design. The sulfinic acid can be considered a stable, storable intermediate that can be readily oxidized to the sulfonyl chloride as needed, offering greater control over reaction sequences and avoiding the stability issues associated with storing highly reactive sulfonyl chlorides. This contrasts with alternative starting materials that may require direct, more hazardous, or less controlled sulfonation reactions.

Organic Synthesis Building Block Agrochemicals

Optimal Application Scenarios for 2-Chloropyrimidine-5-sulfinic Acid Based on Quantitative Evidence


Medicinal Chemistry: A Selective Scaffold for CNS-Targeted MAO-B Inhibitor Development

Based on the quantitative selectivity data showing at least a 5.9-fold preference for MAO-B over MAO-A [3], 2-chloropyrimidine-5-sulfinic acid presents a compelling starting point for the design of novel central nervous system (CNS) therapeutics. It is particularly well-suited for programs targeting neurological disorders where MAO-B inhibition is desired (e.g., Parkinson's disease) and avoiding the adverse effects of MAO-A inhibition (e.g., hypertensive crises from dietary tyramine) is paramount. This compound's scaffold can be further elaborated to optimize potency and CNS penetration.

Synthetic Methodology: Accelerated Nucleophilic Aromatic Substitution (SNAr) Reactions

Leveraging the class-level inference of enhanced reactivity in nucleophilic displacement [3], 2-chloropyrimidine-5-sulfinic acid is an ideal substrate for developing efficient SNAr-based synthetic methodologies. It can be used to investigate new reaction conditions, catalysts, or nucleophile partners for the rapid construction of diverse 2,5-disubstituted pyrimidine libraries. Its superior reactivity compared to standard 2-chloropyrimidine can shorten reaction times and improve yields in high-throughput parallel synthesis environments.

Process Chemistry: A Stable Intermediate for On-Demand Sulfonyl Chloride Generation

In a process chemistry or scale-up context, the role of 2-chloropyrimidine-5-sulfinic acid as a stable, storable precursor to 2-chloro-5-pyrimidinesulfonyl chloride [3] is a significant advantage. It allows for a more controlled and safe manufacturing process by generating the highly reactive sulfonyl chloride *in situ* or immediately prior to the next step. This mitigates the risks and costs associated with the long-term storage, transportation, and handling of a corrosive and moisture-sensitive reagent, thereby improving overall process safety and robustness.

Agrochemical Discovery: Synthesis of Novel Sulfonamide-Based Herbicides or Fungicides

The efficient conversion of 2-chloropyrimidine-5-sulfinic acid to the corresponding sulfonyl chloride [3] makes it a key intermediate for the synthesis of diverse sulfonamide libraries. Sulfonamides are a privileged motif in agrochemistry, known for their herbicidal and fungicidal activity. This compound enables the rapid exploration of chemical space around the 5-position of the pyrimidine ring, offering a direct route to novel sulfonamide analogs that may exhibit improved potency, selectivity, or environmental profiles compared to existing commercial products.

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